

Application Notes and Protocols for PD-L1 Immunohistochemistry in Tumor Tissue

Author: BenchChem Technical Support Team. **Date:** December 2025

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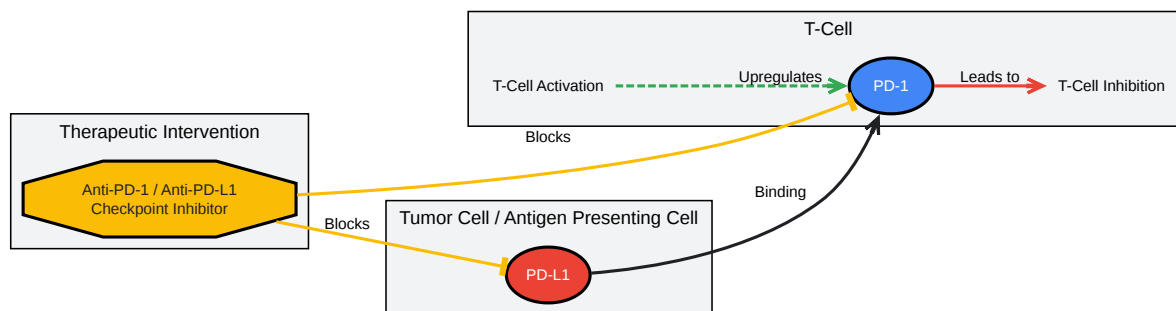
Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, is a critical biomarker in immuno-oncology.[1][2] Its expression on tumor cells and immune cells can predict the response to immune checkpoint inhibitor therapies that target the PD-1/PD-L1 axis.[1][2][3] Immunohistochemistry (IHC) is the standard method for assessing PD-L1 expression in tumor tissues.[1][4] However, the landscape of PD-L1 IHC testing is complex, with multiple FDA-approved assays, different antibody clones, and various scoring algorithms tailored to specific cancer types and therapies.[1][5][6] These application notes provide a detailed overview of the protocols and considerations for performing and interpreting PD-L1 IHC in tumor tissue.

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, which can be expressed on tumor cells and other immune cells, delivers an inhibitory signal that suppresses T-cell activity.[2][4] This mechanism allows tumor cells to evade the host's immune response.[2][4] Immune checkpoint inhibitors are therapeutic antibodies that block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.



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Figure 1: PD-1/PD-L1 signaling pathway and therapeutic intervention.

FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received FDA approval as either companion or complementary diagnostics to guide the use of specific immune checkpoint inhibitors.[7] The choice of assay is critical and often dictated by the intended therapeutic agent and tumor type.[8] While some studies have shown high concordance between assays like 22C3, 28-8, and SP263, the SP142 assay tends to stain fewer tumor and immune cells.[6][9][10][11]

| Assay (Antibody Clone) | Manufacturer | Staining Platform | Associated Drugs (Examples) | Common Tumor Indications | Diagnostic Type |
|--------------------------------------|---------------|------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------|
| PD-L1 IHC 22C3 pharmDx | Dako/Agilent | Autostainer Link 48 | Pembrolizumab (Keytruda), Cemiplimab (Libtayo) | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Cervical Cancer, Urothelial Carcinoma | Companion/Complementary |
| PD-L1 IHC 28-8 pharmDx | Dako/Agilent | Autostainer Link 48 | Nivolumab (Opdivo) | NSCLC, Urothelial Carcinoma | Companion/Complementary |
| VENTANA PD-L1 (SP142) Assay | Roche/Ventana | BenchMark ULTRA | Atezolizumab (Tecentriq) | Urothelial Carcinoma, Triple-Negative Breast Cancer (TNBC), NSCLC | Companion/Complementary |
| VENTANA PD-L1 (SP263) Assay | Roche/Ventana | BenchMark ULTRA | Durvalumab (Imfinzi) | Urothelial Carcinoma, NSCLC | Companion/Complementary |

PD-L1 Scoring Systems

The interpretation of PD-L1 staining requires specific scoring algorithms, which vary depending on the assay, tumor type, and clinical trial data.[1][5] It is crucial to use the scoring system validated for the specific assay and clinical context.

| Scoring System | Definition | Calculation | Primary Cell Types Scored |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Tumor Proportion Score (TPS) | The percentage of viable tumor cells showing partial or complete membrane staining at any intensity. [1] [7] [12] | $\frac{\text{(Number of PD-L1 positive tumor cells)}}{\text{Total number of viable tumor cells}} \times 100$ | Tumor Cells |
| Combined Positive Score (CPS) | The ratio of the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100. [1] [7] [12] | $\frac{\text{(Number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages))}}{\text{Total number of viable tumor cells}} \times 100$ | Tumor Cells, Lymphocytes, Macrophages |
| Immune Cell Score (IC) | The proportion of tumor area occupied by PD-L1 staining immune cells of any intensity. [5] | Percentage of tumor area covered by PD-L1 positive immune cells | Immune Cells (lymphocytes, macrophages) |

General PD-L1 IHC Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a general framework for PD-L1 IHC. Laboratories should validate their specific protocols and adhere to the guidelines provided by the manufacturers of FDA-approved assays or follow established guidelines for laboratory-developed tests (LDTs).[\[13\]](#)[\[14\]](#)

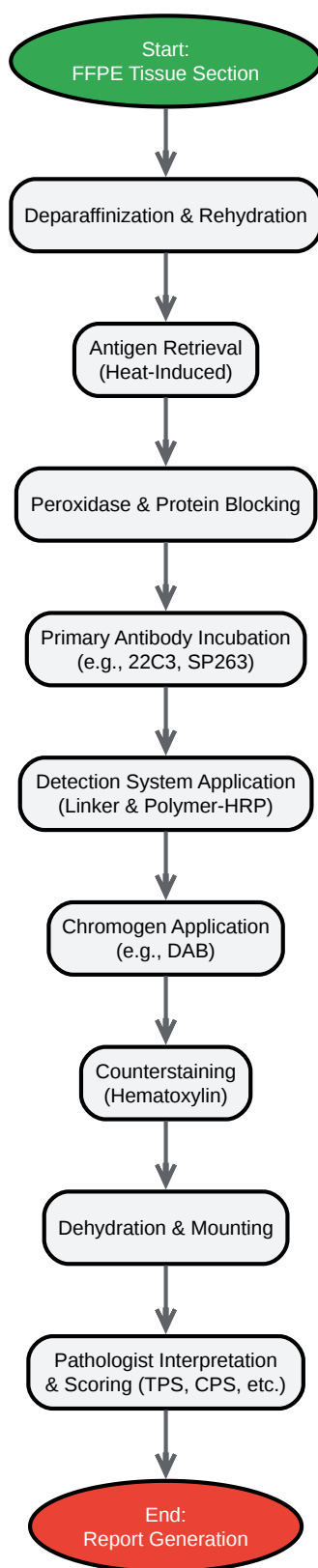
Pre-analytical Considerations

Pre-analytical variables can significantly impact PD-L1 expression and interpretation.[\[1\]](#)[\[15\]](#)

- Tissue Fixation: Optimal fixation is achieved with 10% neutral buffered formalin for 12-72 hours.[\[15\]](#) Inadequate or prolonged fixation can lead to variable staining.

- Tissue Processing: Standard tissue processing and paraffin embedding procedures should be followed. The temperature of the paraffin should not exceed 60°C.[16]
- Sectioning: Tissue sections should be cut at 4-5 μm thickness and mounted on charged slides.[2][16]
- Storage: Store unstained slides in the dark at 2-8°C to preserve antigenicity.[16]

Experimental Workflow



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Figure 2: General workflow for PD-L1 immunohistochemistry.

Detailed Protocol Steps

A. Deparaffinization and Rehydration[\[17\]](#)[\[18\]](#)

- Bake slides at 55-65°C for at least 20 minutes.
- Immerse slides in xylene (or a xylene substitute) for 2-3 changes of 5-10 minutes each.
- Rehydrate through graded alcohols:
 - 100% ethanol, 2 changes of 5 minutes each.
 - 95% ethanol for 5 minutes.
 - 80% ethanol for 5 minutes.
- Rinse in deionized water for 5 minutes.

B. Antigen Retrieval[\[17\]](#)[\[19\]](#) Heat-Induced Epitope Retrieval (HIER) is the standard method for PD-L1 IHC.

- Immerse slides in an appropriate antigen retrieval buffer (e.g., Tris-EDTA pH 9.0).
- Heat the slides using a pressure cooker, steamer, or water bath. A common method is heating in a pressure cooker to 125°C for 30 seconds, followed by 90°C for 10 seconds.[\[17\]](#)
- Allow slides to cool at room temperature for at least 60 minutes.
- Rinse slides in a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST) for 3 changes of 5 minutes each.

C. Staining Procedure (Automated or Manual) The following steps are often performed on an automated staining platform (e.g., Dako Autostainer Link 48, Ventana BenchMark ULTRA) to ensure reproducibility.[\[18\]](#)[\[20\]](#)

- Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

- **Primary Antibody Incubation:** Apply the specific anti-PD-L1 primary antibody (e.g., clone 22C3, 28-8, SP142, or SP263) at the predetermined optimal dilution and incubate according to the validated protocol (typically 30-60 minutes at room temperature).
- Rinse with wash buffer.
- **Detection System:** Apply the appropriate detection system. This typically involves a secondary antibody (linker) followed by a polymer-HRP reagent. Incubate according to the manufacturer's instructions.
- Rinse with wash buffer.
- **Chromogen:** Apply a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.[\[21\]](#) Incubate for a specified time (e.g., 10 minutes).
- Rinse with deionized water.

D. Counterstaining, Dehydration, and Mounting[\[17\]](#)

- **Counterstain:** Immerse slides in hematoxylin to stain cell nuclei blue, providing histological context.
- Rinse with water.
- **Dehydration:** Dehydrate the tissue sections through graded alcohols (e.g., 80%, 95%, 100% ethanol).
- **Clearing:** Immerse slides in xylene (or substitute).
- **Mounting:** Apply a drop of permanent mounting medium and place a coverslip over the tissue section.

Quality Control

Each staining run must include appropriate quality controls to ensure the validity of the results.
[\[22\]](#)[\[23\]](#)

- **Positive Tissue Control:** A tissue known to express PD-L1 (e.g., tonsil or placenta) should be included to verify the sensitivity and specificity of the staining.[23]
- **Negative Tissue Control:** A tissue known to be negative for PD-L1 expression.
- **Internal Controls:** Non-neoplastic elements within the patient tissue, such as immune cells (e.g., macrophages), can serve as internal positive controls.
- **Negative Reagent Control:** A slide from the patient tissue stained with a negative control reagent (e.g., isotype control) instead of the primary antibody to check for non-specific staining.[23]

Interpretation and Scoring

- **Staining Pattern:** Positive PD-L1 staining is typically observed as linear membrane staining of tumor cells and/or immune cells.[1][23] Cytoplasmic staining may be present but is generally not included in the scoring for most assays.[1]
- **Evaluation:** A pathologist evaluates the stained slide under a light microscope.[23] The appropriate scoring algorithm (TPS, CPS, or IC) must be applied based on the specific assay and clinical indication.
- **Cut-offs:** Predefined cut-off values (e.g., $\text{TPS} \geq 1\%$, $\text{TPS} \geq 50\%$, $\text{CPS} \geq 10$) are used to determine PD-L1 positivity, which informs treatment decisions.[5][23] These cut-offs are derived from clinical trials and are specific to the drug and cancer type.

Conclusion

PD-L1 IHC is an essential tool in personalized cancer therapy, but it requires meticulous attention to detail, from pre-analytical handling to final interpretation. The use of validated protocols, whether from FDA-approved kits or as well-characterized LDTs, is paramount for accurate and reproducible results.[13][14] Continuous participation in external quality assurance programs is also crucial to maintain high standards in PD-L1 testing.[1] These application notes provide a comprehensive guide for researchers and clinicians to navigate the complexities of PD-L1 IHC and contribute to the effective use of immune checkpoint inhibitors in oncology.

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- To cite this document: BenchChem. [Application Notes and Protocols for PD-L1 Immunohistochemistry in Tumor Tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602809#protocol-for-pd-l1-immunohistochemistry-in-tumor-tissue]

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